4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide
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Description
4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer
A study by Pişkin, Canpolat, and Öztürk (2020) focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic therapy (PDT). These compounds exhibited high singlet oxygen quantum yields, crucial for effective PDT, indicating their potential as Type II photosensitizers in cancer treatment. The structural similarities suggest that derivatives like "4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide" could also be explored for similar applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activities
Sharma et al. (1997) synthesized 1,5-benzothiazepine derivatives, including structures with methoxy and piperazinyl substituents, to screen for antimicrobial activity. This research direction highlights the potential of exploring "this compound" in the development of new antimicrobial agents or as a lead compound for antitumor research (Sharma, Singh, Yadav, & Prakash, 1997).
Enzyme Inhibition for Therapeutic Applications
Research by Gul et al. (2016) on new benzenesulfonamide derivatives demonstrated significant inhibition of human carbonic anhydrase I and II. These enzymes are therapeutic targets for conditions like glaucoma, epilepsy, and altitude sickness. The study's focus on sulfonamide derivatives suggests the potential of "this compound" in enzyme inhibition-based therapies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Molecular Docking and SAR Studies
Virk et al. (2018) conducted molecular docking and structure-activity relationship (SAR) studies on new triazole analogues, focusing on enzyme inhibitory activities. This research underlines the importance of structural analysis and computational studies in identifying promising compounds for therapeutic applications. The structural complexity of "this compound" makes it a candidate for similar computational and SAR studies to elucidate its potential therapeutic benefits (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-17-15-20(9-10-22(17)29-4)30(26,27)23-16-21(25-13-11-24(2)12-14-25)18-5-7-19(28-3)8-6-18/h5-10,15,21,23H,11-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXODJYMUJNSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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